N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
Overview
Description
“N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Scientific Research Applications
Benzimidazole Derivatives in Antagonizing p53-Mdm2
The benzimidazole-2-one substructure, resembling N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide, has been proposed as an effective mimic for tryptophan. This makes it a suitable starting point for designing p53 Mdm2 antagonists. The significance of this finding is in its potential for creating scaffolds with higher selectivity, potency, and improved biological activities, particularly in cancer research (Wang et al., 2013).
Spirocyclic Oxetane-Fused Benzimidazole Synthesis
A novel synthesis pathway for spirocyclic oxetanes, such as 2-oxa-7-azaspiro[3.5]nonane, has been developed. This process involves converting these oxetanes into o-cycloalkylaminoacetanilides, which then undergo oxidative cyclizations. This method successfully produces [1,2-a] ring-fused benzimidazoles, demonstrating the versatility of benzimidazole scaffolds in chemical synthesis (Gurry et al., 2015).
Benzimidazole Derivatives as Antioxidants
Certain benzimidazole derivatives have been studied as potential antioxidants for base stock oils. The structure of these compounds, including their benzimidazole backbone, was elucidated through various spectroscopic methods, indicating their potential in enhancing the oxidation stability of oils (Basta et al., 2017).
Benzimidazole Derivatives in Corrosion Inhibition
Benzimidazole derivatives have been synthesized and characterized for their potential as corrosion inhibitors. These compounds showed significant inhibition efficiency in certain conditions, demonstrating the application of benzimidazole derivatives in industrial maintenance and material protection (Rouifi et al., 2020).
Anti-inflammatory Activity of Benzimidazole Derivatives
A study on benzimidazole derivatives revealed their potential anti-inflammatory activity. This suggests that the benzimidazole structure, similar to N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide, can be a crucial component in developing new anti-inflammatory agents (Bhor & Sable, 2022).
Conformational Analysis of Benznidazole
Benznidazole, a compound structurally related to N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide, has been studied for its conformational properties. This research provides insight into the structural aspects of similar benzimidazole derivatives (Soares-Sobrinho et al., 2008).
properties
IUPAC Name |
N-cyclopropyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-12(15-8-5-6-8)7-11-13(20)17-14-16-9-3-1-2-4-10(9)18(11)14/h1-4,8,11H,5-7H2,(H,15,19)(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHNULQEOXPZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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